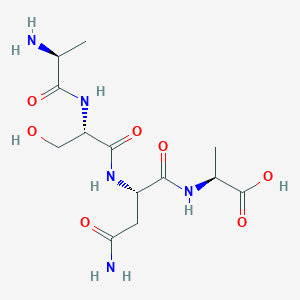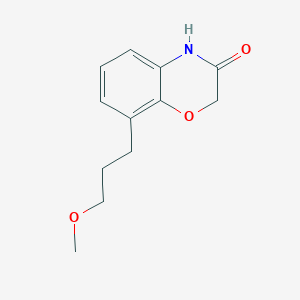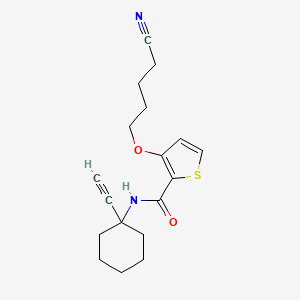
L-Alanyl-L-seryl-L-asparaginyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-seryl-L-asparaginyl-L-alanine: is a peptide composed of four amino acids: alanine, serine, asparagine, and another alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-seryl-L-asparaginyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow further coupling reactions.
Cleavage: The final peptide is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Alanyl-L-seryl-L-asparaginyl-L-alanine does not contain these amino acids.
Reduction: Reduction reactions can break disulfide bonds in peptides, but this peptide lacks cysteine residues.
Substitution: Amino acid residues in peptides can be substituted through chemical modification or enzymatic processes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Enzymes like transaminases or chemical reagents like N-hydroxysuccinimide (NHS) esters.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while substitution can introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: L-Alanyl-L-seryl-L-asparaginyl-L-alanine is used in studies of peptide synthesis, structure-activity relationships, and as a model compound for understanding peptide behavior.
Biology: In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: Peptides like this compound are explored for their potential therapeutic applications, including as drug delivery agents, vaccines, and in diagnostic assays.
Industry: In the industrial sector, peptides are used in the development of new materials, cosmetics, and as additives in food and beverages.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-seryl-L-asparaginyl-L-alanine depends on its specific application. Generally, peptides interact with proteins, enzymes, or receptors to exert their effects. The molecular targets and pathways involved can include binding to active sites on enzymes, interacting with cell surface receptors, or being internalized by cells through endocytosis.
Comparaison Avec Des Composés Similaires
- L-Alanyl-L-seryl-L-asparaginyl-L-phenylalanine
- L-Alanyl-L-seryl-L-asparaginyl-L-glutamine
- L-Alanyl-L-seryl-L-asparaginyl-L-valine
Comparison: L-Alanyl-L-seryl-L-asparaginyl-L-alanine is unique due to its specific sequence of amino acids, which determines its structure and function. Compared to similar peptides, it may have different binding affinities, stability, and biological activities. For example, the presence of alanine at both ends of the peptide can influence its hydrophobicity and interaction with other molecules.
Propriétés
Numéro CAS |
798540-93-9 |
|---|---|
Formule moléculaire |
C13H23N5O7 |
Poids moléculaire |
361.35 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H23N5O7/c1-5(14)10(21)18-8(4-19)12(23)17-7(3-9(15)20)11(22)16-6(2)13(24)25/h5-8,19H,3-4,14H2,1-2H3,(H2,15,20)(H,16,22)(H,17,23)(H,18,21)(H,24,25)/t5-,6-,7-,8-/m0/s1 |
Clé InChI |
OYNHGRVSYFXPRT-XAMCCFCMSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)


![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)

![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)

![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]](/img/structure/B14209634.png)

